REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[C:9]([O:10][CH3:11])=[N:8][C:7](Cl)=[CH:6][N:5]=1.[CH3:15][Zn]C.O>O1CCCC1.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:11][O:10][C:9]1[C:4]([CH:3]=[O:2])=[N:5][CH:6]=[C:7]([CH3:15])[N:8]=1 |^1:26,42|
|
Name
|
5-chloro-3-methoxypyrazine-2-carboxaldehyde dimethylacetal
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
COC(C1=NC=C(N=C1OC)Cl)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
|
Quantity
|
9.17 mL
|
Type
|
reactant
|
Smiles
|
C[Zn]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
at 50° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 16 ml of acetone
|
Type
|
ADDITION
|
Details
|
4 ml of 5N hydrochloric acid was added
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
A sodium bicarbonate solution was added to the reaction solution and extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=C(N1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |